molecular formula C9H18N2O B7919774 1-(3-Ethylamino-piperidin-1-yl)-ethanone

1-(3-Ethylamino-piperidin-1-yl)-ethanone

Cat. No.: B7919774
M. Wt: 170.25 g/mol
InChI Key: BYUXPSNVAUNTFK-UHFFFAOYSA-N
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Description

1-(3-Ethylamino-piperidin-1-yl)-ethanone is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a piperidine ring substituted with an ethylamino group and an ethanone moiety, making it a versatile molecule for synthetic and pharmacological studies.

Preparation Methods

The synthesis of 1-(3-Ethylamino-piperidin-1-yl)-ethanone can be achieved through several synthetic routesThe reaction conditions typically include the use of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF) to facilitate the alkylation process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(3-Ethylamino-piperidin-1-yl)-ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Ethylamino-piperidin-1-yl)-ethanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Ethylamino-piperidin-1-yl)-ethanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For instance, it could inhibit or activate certain enzymes, leading to downstream effects on cellular processes . The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

1-(3-Ethylamino-piperidin-1-yl)-ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which make it a valuable compound for diverse research applications.

Properties

IUPAC Name

1-[3-(ethylamino)piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-3-10-9-5-4-6-11(7-9)8(2)12/h9-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUXPSNVAUNTFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCCN(C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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